molecular formula C20H37NO2 B14297172 1-Hexadecanoylpyrrolidin-2-one CAS No. 112971-93-4

1-Hexadecanoylpyrrolidin-2-one

Cat. No.: B14297172
CAS No.: 112971-93-4
M. Wt: 323.5 g/mol
InChI Key: RPEGOENUVRIWBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualizing N-Acylamides and Pyrrolidinone Derivatives in Chemical Biology

The pyrrolidinone core of 1-Hexadecanoylpyrrolidin-2-one is a fundamental five-membered nitrogen-containing heterocyclic ring that is a subject of considerable interest in chemical biology and medicinal chemistry. researchgate.net Pyrrolidinones, also known as γ-lactams, are structural motifs found in a vast number of natural products and synthetically developed molecules that exhibit a wide spectrum of biological activities. researchgate.netrroij.com The versatility of the pyrrolidinone scaffold makes it a valuable lead structure for designing new bioactive agents. researchgate.net

Nitrogen-containing heterocyclic compounds, including pyrrolidinone derivatives, have been the focus of extensive research due to their notable pharmacological effects and their application as key intermediates in organic chemistry. researchgate.net The pyrrolidinone ring system is a component of many natural product scaffolds that demonstrate diverse biological functions, including antibacterial, antifungal, anticancer, and anticonvulsant properties. researchgate.netuobasrah.edu.iq For instance, N-acyl compounds are recognized as versatile precursors for the synthesis of various pyrrolidine (B122466) derivatives and other complex heterocyclic systems. rroij.com The biological relevance of this class of compounds is underscored by the variety of natural products that incorporate the pyrrolidinone structure.

Table 1: Examples of Bioactive Pyrrolidinone Derivatives

Compound NameNoted Biological Context/ActivitySource Reference
Salinosporamide APotent proteasome inhibitor with anticancer activity researchgate.net
LactacystinInhibitor of the proteasome, isolated from Streptomyces researchgate.net
OteromycinIsolated from a fungal species researchgate.net
PiracetamCognition-enhancing agent researchgate.net
StrobilurinAntifungal activity nih.gov

Significance of this compound within Natural Products Chemistry

Natural products have historically served as one of the most important sources of novel compounds for drug discovery, offering unparalleled structural diversity. nih.gov this compound is itself a natural product, having been identified in plant species such as Piper amalago and black pepper (Piper nigrum). nih.gov The discovery of this compound in plants highlights the role of the Piper genus as a source of bioactive specialized metabolites.

The structure of this compound, combining a lipid-like long acyl chain with a heterocyclic pyrrolidinone ring, is characteristic of a class of natural products known as N-acylamides. In the context of natural products chemistry, the long fatty acid chain suggests that the molecule may interact with or be incorporated into biological membranes, or it may be involved in cell signaling pathways, similar to other N-acylethanolamines. The specific combination of hexadecanoic acid and the pyrrolidinone ring points to a specialized biosynthetic pathway within the source organisms. The isolation of such compounds continues to drive research into their potential biological functions and applications.

Table 2: Chemical Data for this compound

IdentifierValueSource Reference
IUPAC Name1-(1-oxohexadecyl)pyrrolidin-2-one nih.gov
Molecular FormulaC20H39NO nih.gov
Molecular Weight309.5 g/mol nih.gov
CAS Number70974-48-0 nih.gov
SynonymsN-Hexadecanoylpyrrolidin-2-one, N-Palmitoylpyrrolidinone nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

112971-93-4

Molecular Formula

C20H37NO2

Molecular Weight

323.5 g/mol

IUPAC Name

1-hexadecanoylpyrrolidin-2-one

InChI

InChI=1S/C20H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(22)21-18-15-17-20(21)23/h2-18H2,1H3

InChI Key

RPEGOENUVRIWBU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)N1CCCC1=O

Origin of Product

United States

Natural Occurrence and Distribution of 1 Hexadecanoylpyrrolidin 2 One

Endogenous and Exogenous Sources in Biological Systems

The presence of 1-Hexadecanoylpyrrolidin-2-one and its related amide structures in biological systems can be attributed to both internal (endogenous) and external (exogenous) sources. Its identification in various plant species suggests a significant exogenous source through diet for animals and humans. nih.govmdma.chknapsackfamily.com The Piper species, for instance, are widely used as spices and in traditional medicine, making them a direct external source of these compounds for organisms that consume them. mdma.chsciopen.com

The detection of this compound as a metabolite in mammalian systems points towards its role within these organisms, although the precise origin, whether purely from external intake or also from internal synthesis, is a subject of ongoing research. nih.gov When a compound is ingested from an external source like a plant, it is considered exogenous. If the body were to synthesize it, it would be from an endogenous source. The presence of related compounds like N-acyl amides in various biological contexts suggests complex metabolic pathways that may involve both endogenous production and assimilation of exogenous substances. researchgate.netnih.gov

Identification in Plant Species (e.g., Piper amalago, Piper nigrum)

This compound, more commonly identified in scientific literature as N-Hexadecanoylpyrrolidine, is a naturally occurring amide found in several plant species, most notably within the Piper genus. nih.govresearchgate.net This genus is of significant economic and medicinal importance, valued for its use in spices and traditional remedies worldwide. mdma.ch

Research has confirmed the presence of N-Hexadecanoylpyrrolidine in Piper amalago and Piper nigrum (black pepper). nih.gov In Piper nigrum, this compound is one of many amides isolated from its fruits and seeds. knapsackfamily.comresearchgate.netresearchgate.net The amides in Piper species are considered a major class of their chemical constituents and contribute to their biological activities. sciopen.comresearchgate.net The isolation of these compounds is often achieved through extraction from dried and ground parts of the plants, such as the fruits. researchgate.net

The following table summarizes the identification of N-Hexadecanoylpyrrolidine in select plant species.

Plant SpeciesPart of PlantMethod of IdentificationReference
Piper amalago -Data available in LOTUS database nih.gov
Piper nigrum Fruits/SeedsExtraction and spectral analysis nih.govknapsackfamily.comresearchgate.net

This table is based on available data and may not be exhaustive.

Presence as a Metabolite in Mammalian Systems

Recent metabolomic studies have identified N-hexadecanoyl pyrrolidine (B122466) as a metabolite in mammalian systems. nih.gov Specifically, a study focused on the tongue coating metabolomics of patients with chronic gastritis identified N-hexadecanoyl pyrrolidine as one of the differential metabolites. nih.gov In this research, the compound was detected using advanced analytical techniques, namely Ultra-High-Performance Liquid Chromatography-Quadrupole-Exactive Mass Spectrometry (UHPLC-QE-MS). nih.gov

The study aimed to identify potential biomarkers for chronic gastritis with a specific traditional Chinese medicine pattern known as damp phlegm. nih.gov The presence of N-hexadecanoyl pyrrolidine, among other lipids and lipid-like molecules, was found to be significant. nih.gov A diagnostic model incorporating N-hexadecanoyl pyrrolidine, phenol, and 2.6-diaminoheptanedioic acid demonstrated high accuracy in identifying the condition. nih.gov This finding suggests that the compound is present and metabolically relevant in the human body, although its precise role and metabolic pathways are still under investigation.

Research Findings on N-Hexadecanoyl Pyrrolidine in a Mammalian Metabolomic Study

Study FocusBiological SampleAnalytical MethodKey FindingReference
Biomarkers for Chronic GastritisTongue CoatingUHPLC-QE-MSIdentified as a differential metabolite. Part of a highly accurate diagnostic model. nih.gov

Biochemical Roles and Biological Activities of 1 Hexadecanoylpyrrolidin 2 One

Enzyme Modulation and Inhibition Profiles

1-Hexadecanoylpyrrolidin-2-one has been identified as an inhibitor of key enzymes that regulate the levels of bioactive fatty acid amides. Its inhibitory profile, while not exceptionally potent, has provided a basis for the development of other related inhibitors.

N-Acylethanolamine Acid Amidase (NAAA) is a lysosomal enzyme responsible for the breakdown of several N-acylethanolamines (NAEs), most notably the anti-inflammatory lipid mediator Palmitoylethanolamide (B50096) (PEA). wikipedia.org The inhibition of NAAA is a therapeutic strategy aimed at increasing the endogenous levels of PEA to manage inflammation and pain. nih.govscienceopen.com

This compound was identified as a weak inhibitor of recombinant rat NAAA. nih.gov Studies have shown that it inhibits NAAA activity with a half-maximal inhibitory concentration (IC₅₀) of approximately 25 µM. nih.govresearchgate.net This compound served as a starting point for further research, which indicated that the pyrrolidine (B122466) ring is crucial for its activity; replacing it with other cyclic groups led to a complete loss of inhibitory function. nih.gov

Fatty Acid Amide Hydrolase (FAAH) is another principal enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA) and other fatty acid amides. mdpi.comwikipedia.org Inhibiting FAAH is a strategy to enhance endocannabinoid signaling, which has potential therapeutic benefits for anxiety, pain, and inflammatory disorders. mdpi.comnih.govsemanticscholar.org

Similar to its effect on NAAA, this compound also acts as a weak inhibitor of FAAH. Research has determined its IC₅₀ value against rat FAAH to be around 21.8 µM. nih.govresearchgate.net The dual, albeit weak, inhibition of both NAAA and FAAH suggests that this molecule can influence the metabolic pathways of multiple bioactive lipids.

Inhibition Profile of this compound

EnzymeSourceIC₅₀ Value (µM)Reference
N-Acylethanolamine Acid Amidase (NAAA)Recombinant Rat25 nih.govresearchgate.net
Fatty Acid Amide Hydrolase (FAAH)Recombinant Rat21.8 nih.govresearchgate.net

Potential as a Bioactive Molecule in Inflammatory Processes

The enzymatic activity of this compound provides a direct mechanism through which it can influence biological processes, particularly those related to inflammation.

The endocannabinoid system (ECS) is a crucial biological system that regulates a wide range of physiological processes, including pain, mood, appetite, and immune responses. wikipedia.orgnih.govmdpi.com The system comprises cannabinoid receptors (CB1 and CB2), endogenous ligands (endocannabinoids), and the enzymes that synthesize and degrade them. mdpi.com

Palmitoylethanolamide (PEA) is an endogenous fatty acid amide that is considered part of the expanded endocannabinoid system, or "endocannabinoidome". wikipedia.orgnih.gov While it does not bind strongly to classical cannabinoid receptors, it exerts significant anti-inflammatory, analgesic, and neuroprotective effects. nih.gov PEA's primary mechanism of action is through the activation of the nuclear receptor Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α), which regulates genes involved in lipid metabolism and inflammation. wikipedia.orgnih.govmdpi.com

The degradation of PEA is primarily handled by the enzyme NAAA. wikipedia.orgmdpi.com By inhibiting NAAA, this compound can increase the local tissue concentrations of PEA. nih.gov This elevation of PEA levels enhances its natural biological functions, leading to reduced inflammatory responses and pain signaling. scienceopen.comnih.gov Therefore, the potential anti-inflammatory effect of this compound is directly linked to its ability to modulate PEA metabolism within the framework of the endocannabinoid system.

The pyrrolidinone scaffold, a core component of this compound, is found in a variety of compounds with established biological activities, including anti-inflammatory effects. researchgate.net Research into different pyrrolidinone derivatives has revealed their potential to target multiple pathways involved in inflammation.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition : Certain N-substituted pyrrolidine-2,5-dione derivatives have been shown to be multi-target anti-inflammatory agents, exhibiting inhibitory activity against COX-1, COX-2, and 5-lipoxygenase (5-LOX). nih.gov Other 2-pyrrolidinone (B116388) derivatives have also been specifically designed as LOX inhibitors. nih.gov

Inducible Nitric Oxide Synthase (iNOS) Inhibition : A series of 4-(1-methylamino)ethylidene-pyrrolidine-2,3-dione derivatives have demonstrated the ability to inhibit nitric oxide (NO) production by targeting inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory cascade. beilstein-journals.org

Analgesic and Anti-inflammatory Activity : Studies on other synthetic pyrrolidine derivatives have confirmed their analgesic and anti-inflammatory properties, with mechanisms likely involving the inhibition of COX enzymes. researchgate.net

This body of evidence indicates that the pyrrolidinone chemical structure serves as a valuable template for developing molecules with anti-inflammatory potential through diverse mechanisms.

Examples of Bioactive Pyrrolidinone Derivatives

Derivative ClassReported Biological ActivityMechanism of ActionReference
Pyrrolidine-2,5-dionesAnti-inflammatoryCOX-1, COX-2, 5-LOX Inhibition nih.gov
2-Pyrrolidinone derivativesAnti-inflammatory, AntioxidantLOX Inhibition nih.gov
Pyrrolidine-2,3-dionesAnti-inflammatoryiNOS Inhibition beilstein-journals.org
Thiazole-based pyrrolidinesAntibacterialNot specified biointerfaceresearch.com
Benzoxazole-pyrrolidin-2-onesAntibacterialNot specified arabjchem.org

Antimicrobial and Antibacterial Considerations

While direct studies on the antimicrobial or antibacterial properties of this compound are not extensively reported in the literature, the pyrrolidinone scaffold is a recurring structural motif in compounds investigated for such activities. The pyrrolidine ring system is present in a wide array of natural and synthetic compounds that exhibit a range of pharmacological effects, including antimicrobial action. sphinxsai.com

Several research efforts have focused on synthesizing and evaluating novel pyrrolidinone derivatives for their ability to combat bacterial pathogens:

New heterocyclic derivatives combining a pyrrolidinone structure with a benzoxazole (B165842) moiety have been synthesized and tested for antibacterial activity against pathogenic strains. arabjchem.org

Thiazole-based pyrrolidinone derivatives have been evaluated as potential antibacterial agents against both Gram-positive (Staphylococcus aureus, Bacillus cereus) and Gram-negative (Escherichia coli, Salmonella typhimurium) bacteria. biointerfaceresearch.com

Other synthetic pyrrolidine derivatives have shown moderate to good activity against bacteria such as Staphylococcus aureus, Enterococci, Pseudomonas aeruginosa, and Escherichia coli. sphinxsai.comekb.eg

Pyrrolidine-2,5-dione derivatives have also displayed moderate antimicrobial activity against various bacterial and fungal species. scispace.com

These findings suggest that the pyrrolidinone core is a promising chemical framework for the development of new antimicrobial agents. However, the specific contribution of the hexadecanoyl side chain in this compound to any potential antimicrobial effect remains to be scientifically investigated.

General Antimicrobial Activities of Pyrrolidinone Derivatives

The pyrrolidinone scaffold is a core structure in many compounds exhibiting a wide range of pharmacological effects, including antimicrobial properties. ruc.dk Various synthetic derivatives of pyrrolidinone have been developed and screened for their efficacy against bacterial and fungal pathogens, often showing moderate to good activity. ruc.dknih.gov

For instance, certain substituted pyrrolidinone derivatives have demonstrated in vitro antimicrobial activity against a panel of four bacterial and two fungal organisms. ruc.dk The introduction of specific chemical groups, such as nitro and 3,4,5-trimethoxy moieties, to the pyrrolidinone ring has been shown to enhance activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.gov

Furthermore, derivatives of 5-oxopyrrolidine have been identified as promising agents against multidrug-resistant bacteria. One such derivative, bearing a 5-nitrothiophene substituent, displayed selective and potent antimicrobial activity against various strains of Staphylococcus aureus, including those resistant to linezolid (B1675486) and tedizolid. mdpi.com Similarly, newly synthesized pyrrolidine-3-carbonitrile (B51249) derivatives have exhibited antibiotic activity comparable to standard reference drugs against a range of bacteria and fungi. mdpi.com The antimicrobial potential of these derivatives underscores the importance of the pyrrolidinone core in the development of new anti-infective agents.

Antimicrobial Activity of Selected Pyrrolidinone Derivatives
Derivative ClassTarget OrganismsKey FindingsReference
Substituted PyrrolidinonesBacteria and FungiShowed moderate to good antimicrobial activity. ruc.dk
Nitro and 3,4,5-trimethoxy Pyrrolidine DerivativesGram-positive and Gram-negative bacteria, FungiEnhanced antimicrobial activity compared to other derivatives. nih.gov
5-Oxopyrrolidine Derivatives with 5-nitrothiopheneMultidrug-resistant Staphylococcus aureusPromising and selective activity against resistant strains. mdpi.com
Pyrrolidine-3-carbonitrile DerivativesGram-positive and Gram-negative bacteria, FungiActivity comparable to reference antibiotic compounds. mdpi.com

Exploration of Quorum Sensing Inhibition Potential

Quorum sensing (QS) is a system of cell-to-cell communication in bacteria that relies on the production and detection of signal molecules to coordinate collective behaviors, including virulence and biofilm formation. nih.gov Targeting QS is considered a promising anti-virulence strategy that may impose less selective pressure for resistance development compared to traditional antibiotics. cabidigitallibrary.org The pyrrolidinone structure has been a focus in the development of QS inhibitors.

Aryl-substituted pyrrolidone derivatives have been designed and synthesized as inhibitors of QS in Pseudomonas aeruginosa. unizar.es These compounds have been shown to significantly inhibit the production of pyocyanin (B1662382) and the activity of proteases, two key virulence factors regulated by QS in this pathogen. Some of these derivatives also demonstrated moderate activity in inhibiting biofilm formation.

Another approach has involved synthesizing pyrrolidine-based analogues of hamamelitannin, a natural product known to inhibit QS in Staphylococcus aureus. cabidigitallibrary.org While the specific analogues synthesized in one study were found to be inactive in a biofilm model, the research highlights the ongoing interest in the pyrrolidinone scaffold for modulating bacterial communication. cabidigitallibrary.orgmdpi.com The strategy of interfering with bacterial virulence by targeting QS remains an active area of research, with pyrrolidinone derivatives being explored as potential lead structures. unizar.es

Investigating Anti-Tumor and Anti-Cancer Activity

The investigation into the anti-tumor and anti-cancer properties of compounds related to this compound draws insights from both pyrrolidinone derivatives and the broader class of amide alkaloids.

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry and has been incorporated into numerous compounds with significant anticancer activity. nih.gov Synthetic pyrrolidine derivatives have demonstrated the ability to regulate various targets, leading to excellent anti-proliferative effects with potentially low side effects. nih.gov

One important mechanism of action for some pyrrolidinone derivatives is the inhibition of the p53-MDM2 protein-protein interaction, a critical pathway in cancer development. nih.gov Novel inhibitors with a pyrrolidinone scaffold have been identified that can effectively block this interaction, leading to tumor growth inhibition in xenograft models. nih.gov

Furthermore, pyrrolidinone derivatives featuring a 3,4,5-trimethoxyphenyl group have been synthesized and evaluated for their anticancer activity against human lung adenocarcinoma cells (A549). nih.govscispace.commdpi.com Some of these compounds exhibited anticancer activity that was comparable to or even more potent than the standard chemotherapeutic drug cytarabine. nih.govmdpi.com The incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into the molecular structure of these derivatives was found to significantly enhance their anticancer effects. mdpi.com

Amide alkaloids, a class of natural products that includes this compound, have also been shown to possess anti-tumor properties. A comprehensive review of amide alkaloids from Piper nigrum and Piper longum identified 97 compounds with biological activities, including anti-tumor effects. caymanchem.com The mechanisms underlying these effects are associated with the modulation of several key signaling pathways, such as the Src/ERK/STAT3, ERK1/2, p38 MAPK, and Akt pathways. caymanchem.com

Anti-Cancer Activity of Pyrrolidinone Derivatives and Amide Alkaloids
Compound ClassMechanism/TargetCancer Cell Line/ModelKey FindingsReference
Pyrrolidinone Derivativesp53-MDM2 inhibitionA549 xenograft modelInhibited tumor growth. nih.gov
Pyrrolidinone derivatives with 3,4,5-trimethoxyphenyl moietyCytotoxicityA549 human lung adenocarcinomaActivity comparable or superior to cytarabine. nih.govmdpi.com
Amide Alkaloids from Piper speciesModulation of Src/ERK/STAT3, ERK1/2, p38 MAPK, Akt pathwaysVariousExhibit anti-tumor effects through multiple signaling pathways. caymanchem.com

Neurobiological and Neuromodulatory Implications

The potential neurobiological and neuromodulatory effects of this compound can be inferred from studies on related amide alkaloids and N-acylamides, which have shown promise in the context of neuroprotection and neurodegenerative diseases.

Amide alkaloids isolated from various natural sources have demonstrated significant neuroprotective properties in preclinical studies. caymanchem.comtargetmol.comjmb.or.kr For example, amide alkaloids from Bassia indica and Agathophora alopecuroides have shown potent inhibitory activity against key enzymes and pathological processes implicated in Alzheimer's disease, such as β-secretase (BACE1), monoamine oxidase B (MAO-B), and the aggregation of amyloid-β peptides. targetmol.com

Similarly, extracts from different parts of the Piper nigrum plant, which are rich in amide alkaloids, have been shown to improve the viability of neuronal cells exposed to neurotoxins. jmb.or.krnih.gov The neuroprotective effects of these amide alkaloids are thought to be linked to the activation of signaling pathways such as the NGF/Trka/Akt/GSK3β pathway. caymanchem.com The synthesis and evaluation of a caffeamide alkaloid, bassiamide A, also revealed its ability to protect dopaminergic neurons from neurotoxicity in a Caenorhabditis elegans model of Parkinson's disease. nih.gov

N-acylamides are a broad class of endogenous lipid signaling molecules that are involved in a variety of physiological functions, including those relevant to the nervous system. google.com This class of compounds has been implicated in pathological conditions such as neurodegenerative diseases. google.comnih.gov

A specific subset of N-acylamides, the N-acylethanolamines (NAEs), which includes the endocannabinoid anandamide, are known to have neuroprotective roles. researchgate.netgoogle.com The levels of NAEs are often elevated in response to cellular stress, such as ischemia or physical trauma to the brain, suggesting an endogenous protective mechanism. google.com Studies on human neural progenitor-derived neurons have shown that the enzymes responsible for the metabolism of NAEs are upregulated in response to sublethal oxidative stress, a common feature of neurodegenerative disorders. researchgate.netgoogle.com

Furthermore, a family of N-acylamides has been identified as biologically active compounds that can activate Transient Receptor Potential (TRP) channels. The levels of several of these N-acylamides are regulated in the brain during inflammation, a process that is closely linked to the pathology of many neurodegenerative diseases. This suggests that N-acylamides may play a complex role in modulating neuroinflammatory and neurodegenerative processes.

Role in Lipid Metabolism and Signaling Pathways

Involvement in Sphingolipid Metabolism

No data available.

Interplay with Phosphoinositide Signaling Systems

No data available.

Impact on Cellular Membrane Dynamics and Lipid Homeostasis

No data available.

Mechanisms of Action and Molecular Interactions

Receptor and Enzyme Binding Mechanisms

The interaction of 1-Hexadecanoylpyrrolidin-2-one with biological systems is fundamentally governed by its ability to bind to specific receptors and enzymes, thereby initiating a cascade of cellular events. The nature of this binding, whether at the primary (orthosteric) or a secondary (allosteric) site, and its effect on enzyme kinetics are critical to understanding its pharmacological profile.

Allosteric modulators bind to a site on a receptor that is distinct from the primary, or orthosteric, binding site used by the endogenous ligand. plos.orgmdpi.com This binding can alter the receptor's conformation, thereby influencing the binding or efficacy of the orthosteric ligand. mdpi.com Ligands that bind to allosteric sites can be classified as positive allosteric modulators (PAMs), negative allosteric modulators (NAMs), or silent allosteric modulators (SAMs), depending on whether they enhance, inhibit, or have no effect on the activity of the orthosteric ligand, respectively. pitt.edu

The characterization of these binding sites often involves techniques like radioligand binding assays. plos.org The binding of an allosteric modulator can be non-competitive, meaning it does not directly compete with the orthosteric ligand for the same binding site. libretexts.org For some G protein-coupled receptors (GPCRs), allosteric binding sites have been identified in intracellular regions. nih.gov Research has shown that the binding of allosteric modulators may have minimal impact on the conformation of both the orthosteric and allosteric binding pockets. pitt.edu

The pyrrolidine (B122466) ring, a core structure in this compound, is a versatile scaffold in drug discovery due to its three-dimensional nature, which allows for extensive exploration of pharmacophore space. nih.gov The specific conformation of the pyrrolidine ring, influenced by its substituents, can significantly affect its biological activity. nih.gov

Competitive inhibition is a form of enzyme inhibition where an inhibitor, which often structurally resembles the substrate, binds to the active site of an enzyme and prevents the substrate from binding. uniroma1.itnumberanalytics.com This type of inhibition is reversible, and its effects can be overcome by increasing the substrate concentration. uniroma1.it

The kinetics of competitive inhibition are characterized by an increase in the Michaelis constant (Km), which reflects a lower affinity of the enzyme for its substrate in the presence of the inhibitor, while the maximum reaction velocity (Vmax) remains unchanged. uniroma1.itnumberanalytics.com This kinetic profile can be visualized using a Lineweaver-Burk plot, where competitive inhibitors cause an increase in the slope and a change in the x-intercept, but the y-intercept remains constant. libretexts.org

The inhibition constant (Ki) is a measure of the inhibitor's potency and can be determined from the apparent Km values at different inhibitor concentrations. numberanalytics.com The mechanism of enzyme-inhibitor-substrate reactions can be complex, and a thorough kinetic analysis is necessary to fully understand the interactions. nih.gov

Table 1: Key Concepts in Receptor and Enzyme Binding

TermDefinitionKey Characteristics
Orthosteric Site The primary, evolutionarily conserved binding site on a receptor for the endogenous ligand. plos.orgDirect interaction with the natural ligand.
Allosteric Site A binding site on a receptor that is topographically distinct from the orthosteric site. plos.orgpitt.eduModulates the affinity and/or efficacy of the orthosteric ligand. mdpi.com
Competitive Inhibition A type of enzyme inhibition where the inhibitor competes with the substrate for the active site. uniroma1.itnumberanalytics.comIncreases Km, Vmax remains unchanged. uniroma1.it

Structure Activity Relationship Sar Studies of 1 Hexadecanoylpyrrolidin 2 One and Its Analogs

Impact of Acyl Chain Length and Saturation on Bioactivity

Research on various acylated molecules demonstrates a clear relationship between the acyl chain's length and the compound's biological efficacy.

Optimal Length : Studies on other acylated compounds, such as catechins and L-ascorbic acids, have shown that an optimal fatty acid side chain length is often required for maximal bioactivity, such as antitumor or apoptosis-inducing activity. researchgate.net For instance, derivatives with acyl chains of C8 to C11 have demonstrated marked effects, while activity tends to decrease as the chain length increases beyond this optimal range. researchgate.net This decrease can be attributed to factors like increased steric hindrance, which may impede the molecule's access to the active site of a target protein. grafiati.comresearchgate.net

Lipophilicity and Membrane Interaction : The long, saturated 16-carbon hexadecanoyl chain gives 1-Hexadecanoylpyrrolidin-2-one a high degree of lipophilicity. While this can enhance passage through lipid bilayers of cell membranes, excessively long chains can sometimes lead to reduced activity. researchgate.net For example, studies on N-acyl-phosphatidylethanolamines showed that phospholipase A2 activity was high for short-chain derivatives but was completely lost when the long-chain N-hexadecanoyl PE was the substrate, suggesting the longer chain prevents entry into the enzyme's hydrophobic channel. grafiati.com

Saturation : The saturation of the acyl chain also plays a role. The presence of double bonds (unsaturation) can introduce kinks in the chain, altering its conformation and flexibility. This can affect how the molecule fits into a binding pocket and its interaction with cellular membranes.

Acyl Chain FeatureGeneral Impact on BioactivityGoverning FactorsSource
Chain LengthBioactivity often shows a parabolic relationship with chain length; activity increases to an optimal length and then decreases.Lipophilicity, steric hindrance, membrane permeability, and fit within the target's binding site. grafiati.comresearchgate.net
SaturationUnsaturation (double bonds) alters the chain's 3D structure and flexibility, which can significantly affect target binding and membrane interaction.Molecular conformation and rigidity. lipotype.com
BranchingBranched chains can decrease bioactivity compared to linear chains of the same carbon number due to increased steric hindrance.Steric hindrance at the binding site. researchgate.net

Significance of the Pyrrolidinone Ring System for Target Engagement

The pyrrolidinone ring is a five-membered lactam that serves as a crucial pharmacophore in numerous biologically active compounds. researchgate.netresearchgate.net Its importance in the context of this compound lies in its structural and chemical properties that facilitate interactions with biological targets.

The pyrrolidinone nucleus is considered a versatile lead structure for designing potent bioactive agents due to its involvement in diverse pharmacological effects, including antimicrobial and anticancer activities. researchgate.netresearchgate.net The structural features of the pyrrolidinone ring contribute significantly to target engagement:

Hydrogen Bonding : The carbonyl group and the nitrogen atom in the lactam ring can act as hydrogen bond acceptors and donors, respectively. These interactions are critical for anchoring the molecule to a specific orientation within a protein's active site.

Scaffold Rigidity and 3D Structure : As a saturated heterocyclic system, the pyrrolidinone ring is not flat. This non-planarity provides a three-dimensional scaffold that allows for a more precise spatial arrangement of substituents, enabling a better exploration of the pharmacophore space compared to flat aromatic rings. nih.gov This defined 3D structure is crucial for selective binding to stereospecific biological targets like enzymes and receptors. nih.gov

Chemical Stability : The lactam structure provides a degree of chemical stability while also allowing for potential metabolic transformations.

The combination of the lipophilic acyl chain and the polar pyrrolidinone headgroup gives the molecule amphipathic properties, which may be essential for its localization and interaction with membrane-bound proteins or other specific cellular targets.

Stereochemical Considerations in Bioactivity

Stereochemistry is a critical factor in drug action because biological systems, such as enzymes and receptors, are chiral. nih.govnih.gov Consequently, different stereoisomers (enantiomers or diastereomers) of a chiral molecule can exhibit significant differences in bioactivity, metabolism, and toxicity. nih.gov

For this compound, the pyrrolidinone ring itself can be a source of chirality. The carbon at position 5 of the 2-pyrrolidinone (B116388) ring is a potential stereocenter.

Enantioselective Binding : The two enantiomers of a chiral pyrrolidinone derivative can have different spatial orientations. nih.gov As illustrated in hypothetical drug-receptor interactions, one enantiomer may bind with high affinity to a target site, eliciting a biological response, while the other enantiomer may bind weakly or not at all. nih.gov This is because only the active enantiomer has the correct three-dimensional structure to align with the complementary chiral binding site on the biological target. nih.gov

Influence on Biological Profile : The specific stereoisomer of a compound can lead to a different biological profile due to variations in the binding mode to enantioselective proteins. nih.gov Therefore, the biological activity reported for a racemic mixture might be due to only one of the enantiomers.

Rational Design Principles for Optimized Derivatives

Rational drug design uses the understanding of a molecule's SAR to create new derivatives with improved potency, selectivity, and pharmacokinetic properties. slideshare.netnih.gov Based on the SAR of this compound, several principles can guide the design of optimized analogs.

Acyl Chain Modification :

Varying Chain Length : Synthesizing analogs with shorter or longer acyl chains (e.g., C8, C10, C12, C14, C18) could identify an optimal length for a specific biological activity, balancing lipophilicity and steric hindrance. researchgate.netnih.gov

Introducing Unsaturation : Incorporating one or more double bonds into the acyl chain would alter its conformation and could enhance binding affinity by allowing a better fit into a target's binding pocket.

Pyrrolidinone Ring Substitution :

Adding Functional Groups : Introducing substituents at different positions on the pyrrolidinone ring (e.g., hydroxyl, amino, or halogen groups) could create new points of interaction (like hydrogen bonds) with the target, potentially increasing binding affinity and selectivity. mdpi.com

Ring Modification : Replacing the pyrrolidinone with other heterocyclic systems (bioisosteres) could improve the compound's properties, although this would be a significant departure from the original scaffold.

Stereochemical Control :

Asymmetric Synthesis : Synthesizing and testing individual enantiomers of chiral derivatives is crucial to identify the most active stereoisomer and eliminate potential inactive or toxic isomers from a racemic mixture. nih.gov

Table 2: Rational Design Strategies for Optimizing this compound
Structural ComponentDesign PrincipleExpected OutcomeSource
Acyl ChainSystematically vary chain length and saturation.Optimize lipophilicity and steric fit for enhanced target interaction and improved bioactivity. researchgate.netnih.gov
Pyrrolidinone RingIntroduce substituents at various positions (e.g., C3, C4, C5).Introduce new hydrogen bonding or other interactions to increase binding affinity and selectivity. mdpi.com
Overall MoleculeSynthesize and test pure stereoisomers.Identify the most potent enantiomer, leading to a more selective pharmacological profile and an improved therapeutic index. nih.govnih.gov

By applying these rational design principles, it is possible to develop novel derivatives of this compound with potentially superior therapeutic properties, guided by a deep understanding of its structure-activity relationship.

Biosynthesis and Metabolic Pathways of 1 Hexadecanoylpyrrolidin 2 One

Endogenous Biosynthesis in Eukaryotic and Prokaryotic Systems

The endogenous synthesis of 1-Hexadecanoylpyrrolidin-2-one requires the convergence of two distinct metabolic pathways: fatty acid synthesis to provide the hexadecanoyl group, and an amino acid-derived pathway to generate the 2-pyrrolidinone (B116388) ring. The final step involves the enzymatic condensation of these two precursors.

The biosynthesis of N-acyl amides can occur through several enzymatic strategies. nih.gov ATP-dependent pathways often involve acyl-adenylating enzymes that activate the fatty acid, while other routes may use hydrolases like lipases or aminoacylases operating in reverse. nih.govresearchgate.net A common mechanism involves the activation of the fatty acid to a thioester, typically with Coenzyme A (CoA), to form an acyl-CoA, which then serves as the acyl donor. mdpi.com

Proposed Biosynthetic Pathway:

The formation is hypothesized to proceed via two main stages:

Synthesis of Precursors:

Hexadecanoyl-CoA: The hexadecanoyl (palmitoyl) group is derived from de novo fatty acid synthesis, a fundamental pathway in both prokaryotes and eukaryotes. The end product is typically palmitoyl-ACP, which is converted to palmitoyl-CoA. This molecule is a central hub in lipid metabolism.

2-Pyrrolidinone: The 2-pyrrolidinone moiety is the lactam of gamma-aminobutyric acid (GABA). Biosynthetic routes to 2-pyrrolidinone have been established, particularly in engineered microorganisms. researchgate.netresearchgate.net This pathway starts with the amino acid L-glutamate, a key metabolite in nitrogen and carbon metabolism.

Condensation:

The final step is the formation of the amide bond between the activated fatty acid (Hexadecanoyl-CoA) and the 2-pyrrolidinone ring. This reaction is likely catalyzed by a specific N-acyltransferase.

Table 1: Proposed Enzymatic Steps in the Biosynthesis of this compound

StepReactionPrecursor(s)Product(s)Putative Enzyme ClassCellular Location (Eukaryotic)
1a Fatty Acid SynthesisAcetyl-CoA, Malonyl-CoAPalmitate (C16:0)Fatty Acid Synthase (FAS)Cytosol
1b Fatty Acid ActivationPalmitate, ATP, CoAPalmitoyl-CoAAcyl-CoA SynthetaseCytosol / ER Membrane
2a Glutamate DecarboxylationL-GlutamateGamma-aminobutyric acid (GABA)Glutamate decarboxylaseCytosol
2b GABA CyclizationGamma-aminobutyric acid (GABA)2-Pyrrolidinone, H₂OLactamase / SpontaneousCytosol
3 Amide CondensationPalmitoyl-CoA, 2-PyrrolidinoneThis compound, CoAN-AcyltransferaseEndoplasmic Reticulum

Metabolic Fates and Biotransformation Pathways

The metabolic breakdown of N-acyl amides is crucial for regulating their cellular concentrations and terminating their biological activity. The primary route of catabolism for this class of compounds is the hydrolytic cleavage of the amide bond. frontiersin.org

Primary Metabolic Pathway: Amide Hydrolysis

The most probable metabolic fate of this compound is its hydrolysis back into its constituent components: hexadecanoic acid and 2-pyrrolidinone. This reaction is catalyzed by amidohydrolase enzymes. Fatty Acid Amide Hydrolase (FAAH) is a well-characterized enzyme responsible for the degradation of many N-acyl amides, including the endocannabinoid anandamide (B1667382) and N-acyl ethanolamines. wikipedia.orgaocs.org It is plausible that FAAH or a similar hydrolase mediates the breakdown of this compound.

Fates of Biotransformation Products:

Hexadecanoic Acid (Palmitic Acid): Once liberated, palmitic acid enters the fatty acid metabolic pool. Its principal catabolic fate is mitochondrial beta-oxidation, where it is sequentially broken down into acetyl-CoA units, generating significant amounts of ATP, NADH, and FADH₂ for energy production. nih.gov

2-Pyrrolidinone: The metabolic fate of the 2-pyrrolidinone ring is less defined. It may be excreted from the cell or undergo further transformation. One potential pathway is the hydrolysis of the lactam ring to re-form GABA, which can then enter amino acid metabolism. Studies on related compounds like N-methyl-2-pyrrolidone show that metabolic processing can involve hydroxylation of the ring followed by oxidation. researchgate.net

Table 2: Key Biotransformation Reactions and Products

ReactionSubstrateProduct(s)Putative Enzyme ClassBiological Significance
Amide Hydrolysis This compoundHexadecanoic Acid, 2-PyrrolidinoneFatty Acid Amide Hydrolase (FAAH) or other AmidohydrolaseTermination of signaling; Release of metabolic precursors. wikipedia.org
Beta-Oxidation Hexadecanoic AcidAcetyl-CoA, NADH, FADH₂Acyl-CoA Dehydrogenases, etc.Energy production via the TCA cycle and oxidative phosphorylation. nih.gov
Lactam Hydrolysis 2-PyrrolidinoneGamma-aminobutyric acid (GABA)Lactamase / AmidohydrolaseRecycling of the amine component into amino acid metabolism.

Integration into Broader Lipid Metabolism Networks

This compound is integrated into the broader landscape of lipid metabolism primarily through its fatty acid component, hexadecanoic acid. This C16:0 fatty acid is a cornerstone of cellular lipid dynamics.

Connection to Fatty Acid Pools: The synthesis of this compound draws from the cellular pool of palmitoyl-CoA, competing with other pathways that use this central metabolite. These pathways include triglyceride and phospholipid synthesis for energy storage and membrane construction, fatty acid elongation to produce longer-chain fatty acids, and desaturation to create unsaturated fatty acids.

Link to Energy Homeostasis: The breakdown of this compound releases palmitic acid, which directly feeds into the beta-oxidation pathway. nih.gov The resulting acetyl-CoA enters the Tricarboxylic Acid (TCA) cycle, a central hub of cellular metabolism that connects carbohydrate, fat, and protein metabolism. pnas.org This positions the compound as a potential, albeit minor, source of metabolic energy.

Advanced Analytical Methodologies for Research on 1 Hexadecanoylpyrrolidin 2 One

Metabolomics Approaches for Identification and Quantification

Metabolomics provides a comprehensive platform for the analysis of low-molecular-weight molecules like 1-Hexadecanoylpyrrolidin-2-one from biological samples. nih.govmetabolon.com This approach allows for the systematic identification and quantification of a wide array of metabolites, offering insights into metabolic pathways and potential biomarkers. nih.govnih.gov

Untargeted metabolomics is a global approach that measures all detectable metabolites in a sample, including those that are unknown. metabolon.com This is particularly useful for discovering novel biomarkers and understanding broad metabolic changes. frontiersin.org In contrast, targeted metabolomics focuses on a predefined set of known and biochemically annotated analytes, offering higher sensitivity and specificity for quantification. metabolon.com

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a cornerstone of modern metabolomics. acs.org This technique allows for the separation of complex mixtures and the detection of metabolites with high mass accuracy. acs.org For instance, a nontargeted, modification-specific metabolomics method using in-source collision-induced dissociation LC-MS has been developed to identify modified metabolites in human urine. acs.org The application of metabolomics has been instrumental in identifying changes in various metabolites, including 2-pyrrolidinone (B116388), in different physiological and pathological states. nih.govutah.edunih.gov

Table 1: Comparison of Metabolomics Approaches

FeatureUntargeted MetabolomicsTargeted Metabolomics
Scope Global, comprehensive analysis of all detectable metabolites. metabolon.comMeasurement of a defined set of characterized metabolites. metabolon.com
Goal Biomarker discovery, hypothesis generation. frontiersin.orgAbsolute quantification, hypothesis testing.
Selectivity LowerHigher
Sensitivity LowerHigher
Throughput HighLower

Spectroscopic Techniques for Structural Elucidation in Biological Matrices

Spectroscopy is a fundamental analytical tool for investigating the interaction between matter and electromagnetic radiation to gain insights into molecular structure. solubilityofthings.comespublisher.com Several spectroscopic methods are pivotal for the structural elucidation of compounds like this compound within complex biological samples. solubilityofthings.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, connectivity, and stereochemistry of a compound. solubilityofthings.comjeolusa.com It is considered a definitive method for verifying new compounds. jeolusa.com Advanced 2D NMR experiments such as COSY, HMBC, and HSQC are invaluable for assembling the complete structure of a molecule. tjnpr.org

Mass Spectrometry (MS) provides detailed information about the molecular weight and elemental composition of a compound. solubilityofthings.comnih.gov High-resolution mass spectrometry can determine the elemental formula of a molecule with high accuracy. jeolusa.com Tandem mass spectrometry (MS/MS) and multi-stage mass spectrometry (MSn) are used to fragment ions, providing structural information that aids in the identification of unknown compounds. nih.gov

Infrared (IR) and UV-Vis Spectroscopy offer complementary information. IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, while UV-Vis spectroscopy provides information about electronic transitions. solubilityofthings.comh-brs.de

The combination of these techniques, often in hyphenated systems like LC-NMR-MS, provides a comprehensive toolkit for the unambiguous structural elucidation of metabolites in biological matrices. researchgate.net

Chromatographic Methods for Isolation and Purity Assessment

Chromatography is an essential technique for the separation, isolation, and purification of individual compounds from complex mixtures. iipseries.orgcmfri.org.in The choice of chromatographic method depends on the properties of the compound of interest, such as its volatility and polarity. iipseries.org

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for separating non-volatile or thermally unstable compounds. iipseries.org It is frequently employed for the purification of natural products and synthetic compounds. mdpi.com A method for the analysis of N-methyl-2-pyrrolidone (NMP) in bovine liver utilizes HPLC with tandem mass spectrometry detection. fda.gov

Gas Chromatography (GC) is ideal for the separation of volatile and thermally stable compounds. iipseries.org Headspace GC is a common technique for analyzing volatile compounds in various matrices, including the purity testing of N-methyl-2-pyrrolidone. shimadzu.com GC can be coupled with a flame ionization detector (FID) or a mass spectrometer (MS) for detection and identification. shimadzu.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive method often used to monitor the progress of reactions and to assess the purity of a compound. cmfri.org.in

Countercurrent Chromatography (CCC) is an all-liquid separation technique that is particularly useful for the isolation of target compounds from complex natural product extracts. mdpi.com

The purity of an isolated compound is often assessed by combining chromatographic data with spectroscopic analysis to ensure the absence of impurities.

Table 2: Overview of Chromatographic Techniques for this compound Research

TechniquePrincipleApplication
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. iipseries.orgIsolation and purification of non-volatile compounds. mdpi.com
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. iipseries.orgPurity assessment of volatile compounds and their precursors. shimadzu.com
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material, primarily for qualitative analysis and purity checks. cmfri.org.inMonitoring reaction progress and assessing purity. cmfri.org.in
Countercurrent Chromatography (CCC) Liquid-liquid partition chromatography without a solid support matrix. mdpi.comPreparative isolation of natural products. mdpi.com

Computational and In Silico Modeling for Mechanistic Insights

Computational modeling and in silico methods are increasingly vital for gaining mechanistic insights into the biological activities of molecules like this compound. mdpi.com These approaches complement experimental data by simulating molecular interactions and predicting properties. ugr.es

Quantitative Structure-Activity Relationship (QSAR) models correlate the physicochemical and structural properties of molecules with their biological activities. mdpi.com These models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs. mdpi.comnih.gov

Molecular Docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comjournalwjarr.com This is widely used to study the interaction between a ligand, such as this compound, and a protein target, providing insights into its mechanism of action. frontiersin.org

Molecular Dynamics (MD) Simulations provide a detailed view of the dynamic behavior of molecules over time. mdpi.com MD can be used to study the conformational changes of proteins upon ligand binding and to understand how specific molecular features influence biological activity. nih.gov

These computational tools are powerful for generating hypotheses, interpreting experimental results, and designing new experiments to further probe the mechanisms of action of bioactive compounds. frontiersin.org

Applications of 1 Hexadecanoylpyrrolidin 2 One As a Chemical Biology Tool

Development as a Lead Compound for Therapeutic Design

A lead compound is a chemical entity showing pharmacological or biological activity that serves as a starting point for developing new drugs through chemical modification. The process of lead optimization aims to enhance potency, improve selectivity, and refine pharmacokinetic properties to create a viable drug candidate.

1-Hexadecanoylpyrrolidine (B3056389) has been identified as such a lead compound in the pursuit of novel therapeutics targeting lipid signaling pathways. Specifically, it was investigated as a potential inhibitor of enzymes that regulate the levels of N-acylethanolamines, a class of endogenous bioactive lipids. Research has shown that 1-hexadecanoylpyrrolidine acts as a weak inhibitor of two key enzymes: N-acylethanolamine acid amidase (NAAA) and fatty acid amide hydrolase (FAAH). nih.gov

NAAA is responsible for the breakdown of palmitoylethanolamide (B50096) (PEA), a lipid messenger known for its anti-inflammatory and analgesic properties. nih.gov By inhibiting NAAA, the levels of PEA can be increased, which is a promising strategy for treating inflammatory and pain-related conditions. FAAH is another crucial enzyme that degrades various fatty acid amides, including the endocannabinoid anandamide (B1667382).

In studies using recombinant rat enzymes, 1-hexadecanoylpyrrolidine demonstrated inhibitory activity against both NAAA and FAAH. nih.gov Although its potency was modest, this dual activity made it a valuable chemical scaffold. It served as the foundational structure for the subsequent design and synthesis of more potent and selective inhibitors, demonstrating the classic role of a lead compound in guiding drug discovery efforts. nih.gov The substitution of the pyrrolidine (B122466) ring with other cyclic groups in later studies, however, led to a complete loss of this inhibitory action, highlighting the specific contribution of the N-hexadecanoylpyrrolidine structure to its biological activity. nih.gov

Compound NameTarget EnzymeIC50 ValueSource
1-HexadecanoylpyrrolidineRecombinant Rat NAAA25 µM nih.gov
1-HexadecanoylpyrrolidineRecombinant Rat FAAH21.8 µM nih.gov

Use as a Molecular Probe for Target Validation and Pathway Elucidation

Molecular probes are small molecules used to study and manipulate biological systems, enabling researchers to validate therapeutic targets and elucidate cellular pathways. Target validation is the process of demonstrating that a specific molecular target is directly involved in a disease process, making it a suitable candidate for therapeutic intervention.

Given its defined inhibitory action, 1-hexadecanoylpyrrolidine can function as a molecular probe for the functional investigation of NAAA and FAAH. By applying this compound to cellular or tissue models, researchers can induce a specific biochemical change—the inhibition of NAAA and FAAH—and observe the downstream consequences. This allows for the validation of these enzymes as drug targets for specific conditions.

For example, using 1-hexadecanoylpyrrolidine to inhibit NAAA can help elucidate the biological pathways governed by its primary substrate, PEA. Since PEA signaling is implicated in inflammation and pain, inhibiting its degradation with a probe like 1-hexadecanoylpyrrolidine allows for a controlled study of these processes. nih.gov The resulting increase in endogenous PEA levels and the subsequent physiological changes can confirm the role of the NAAA-PEA axis in a particular disease model. While more potent and selective inhibitors are ideal for late-stage drug development, a moderately active and well-characterized probe like 1-hexadecanoylpyrrolidine is highly useful in the initial stages of target validation and pathway analysis.

Contribution to Understanding Lipid-Mediated Signaling in Disease Models

Lipid-mediated signaling involves a diverse array of lipid molecules that regulate critical cellular functions, and its dysregulation is linked to numerous diseases, including metabolic disorders, cancer, and neurodegenerative conditions. peerj.com The N-acylethanolamines, such as PEA, are a key class of signaling lipids whose actions are terminated through enzymatic hydrolysis. nih.gov

The compound 1-hexadecanoylpyrrolidine has contributed to the understanding of this signaling system by providing a tool to manipulate it. As an inhibitor of NAAA and FAAH, it allows for the artificial elevation of signaling lipids like PEA in experimental settings. nih.gov This is crucial for studying the therapeutic potential of targeting this pathway in various disease models.

For instance, in models of inflammatory disease, application of 1-hexadecanoylpyrrolidine can help determine the extent to which enhancing endogenous PEA signaling can mitigate the inflammatory response. Researchers can assess downstream markers of inflammation after treatment with the compound to build a clearer picture of the lipid's role. Although its activity is not exceptionally high, its function as a lead compound and molecular probe provides a vital link between a synthetic chemical tool and the complex biology of lipid signaling in disease. nih.gov This foundational work helps pave the way for the development of more refined compounds aimed at therapeutically modulating these critical pathways.

Future Research Directions and Translational Perspectives

Elucidating Undiscovered Biological Functions and Targets

The biological roles of 1-Hexadecanoylpyrrolidin-2-one remain largely uncharted territory. Its structural similarity to other N-acyl amides, a class of molecules with diverse signaling functions, suggests it may interact with various cellular targets. nih.govfrontiersin.org Future research should focus on screening this compound against a panel of receptors and enzymes to identify its primary biological targets. Techniques such as affinity chromatography, and computational docking studies could reveal interactions with proteins involved in inflammation, pain sensation, and metabolic regulation. mdpi.com

Table 1: Potential Biological Targets for this compound Based on Structural Analogs

Target Class Specific Examples Potential Biological Effect
G-protein coupled receptors (GPCRs) Orphan GPR18, GPR55, GPR92 Modulation of inflammatory and pain pathways
Ion Channels Transient Receptor Potential (TRP) channels Regulation of sensory perception

Exploring Synergistic Effects with Other Bioactive Compounds

The concept of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a cornerstone of modern pharmacology. Investigating the synergistic potential of this compound with existing drugs or other natural products could unveil novel therapeutic strategies. For instance, its combination with antibiotics could enhance their efficacy against resistant bacterial strains, or its co-administration with anti-inflammatory agents could lead to improved outcomes in treating chronic inflammatory diseases.

Advanced Chemical Synthesis and Derivatization Strategies for Enhanced Specificity

The synthesis of pyrrolidin-2-one derivatives is a well-established area of organic chemistry. chemicalbook.com Future efforts in this area for this compound should focus on developing stereoselective synthetic routes to produce enantiomerically pure forms of the compound. mdpi.com Furthermore, derivatization of the pyrrolidinone ring or modification of the acyl chain could lead to analogs with enhanced target specificity and improved pharmacokinetic properties. nih.gov Strategies such as introducing functional groups to the pyrrolidine (B122466) ring or altering the length and saturation of the fatty acid chain could be systematically explored. mdpi.com

Table 2: Potential Derivatization Strategies for this compound

Modification Site Type of Modification Desired Outcome
Pyrrolidin-2-one Ring Introduction of hydroxyl or amino groups Increased water solubility and new interaction points
Hexadecanoyl Chain Introduction of double or triple bonds Altered conformational flexibility and target binding

Integration into Systems Biology and Network Pharmacology Models

Systems biology and network pharmacology offer powerful approaches to understand the complex interactions of a compound within a biological system. By integrating experimental data on the targets and biological effects of this compound into computational models, researchers can predict its broader physiological effects and potential off-target interactions. This in silico approach can guide further experimental validation and help in identifying the most promising therapeutic applications for this compound.

Role in Microbial Communication and Host-Microbe Interactions

A fascinating and highly probable role for this compound lies in the realm of microbial communication. Its structure bears a resemblance to N-acyl homoserine lactones (AHLs), which are well-known quorum sensing molecules used by Gram-negative bacteria to coordinate collective behaviors such as biofilm formation and virulence factor production. aksaray.edu.trnih.gov It is plausible that this compound could act as a quorum sensing signal or, conversely, as an inhibitor of quorum sensing (a quorum quencher). nih.gov

Future research should investigate the ability of this compound to modulate quorum sensing in various bacterial species. This could involve reporter gene assays to screen for agonistic or antagonistic activity on AHL-regulated systems. asm.org The long acyl chain of this compound is particularly noteworthy, as variations in acyl chain length are known to confer species-specificity in AHL signaling. nih.gov Understanding its role in the chemical language of bacteria could pave the way for novel anti-infective strategies that disrupt bacterial communication rather than killing the bacteria directly, potentially reducing the development of antibiotic resistance. nih.gov

Furthermore, the interaction between microbial signals and the host is a rapidly growing field of study. It is possible that this compound could influence host-microbe interactions by modulating the host's immune response to bacterial colonization or infection.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.